molecular formula C15H17F3N2O2 B5235490 Swxsspgleavxdw-uhfffaoysa-

Swxsspgleavxdw-uhfffaoysa-

Cat. No.: B5235490
M. Wt: 314.30 g/mol
InChI Key: SWXSSPGLEAVXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Swxsspgleavxdw-uhfffaoysa-" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Log S (ESOL): -2.99 (solubility: 0.24 mg/mL)
  • TPSA (Topological Polar Surface Area): 40.46 Ų
  • GI absorption: High
  • BBB permeability: Yes
  • Synthetic accessibility score: 2.07 (indicating moderate synthetic complexity)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C . Its structural features include a bromo-chloro-substituted aromatic ring linked to a boronic acid group, contributing to its reactivity in Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name

[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c1-13(2,3)14(22)9-11(15(16,17)18)19-20(14)12(21)10-7-5-4-6-8-10/h4-8,22H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXSSPGLEAVXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Property Swxsspgleavxdw-uhfffaoysa- (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular weight (g/mol) 235.27 235.27 269.72
Log Po/w (XLOGP3) 2.15 2.15 2.98
Solubility (mg/mL) 0.24 0.24 0.12
TPSA (Ų) 40.46 40.46 40.46
Synthetic accessibility 2.07 1.95 2.30
Similarity score* 0.87 0.71

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Functional and Application-Based Comparisons

Reactivity in Cross-Coupling Reactions

  • Swxsspgleavxdw-uhfffaoysa- : Demonstrates high reactivity in Suzuki-Miyaura couplings due to optimal steric and electronic effects from bromo-chloro substitution.
  • (6-Bromo-2,3-dichlorophenyl)boronic acid : Reduced reaction yields observed due to steric hindrance from the 2-chloro substituent .

Pharmacological Potential

  • (6-Bromo-2,3-dichlorophenyl)boronic acid : Lower bioavailability (score: 0.45 vs. 0.55 for the target compound) due to increased molecular weight and lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.